molecular formula C18H26N2O3 B5516645 ethyl 4-(4-tert-butylbenzoyl)piperazine-1-carboxylate

ethyl 4-(4-tert-butylbenzoyl)piperazine-1-carboxylate

Cat. No.: B5516645
M. Wt: 318.4 g/mol
InChI Key: JJTABGTVLUREFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl ((4-tert-butylbenzoyl)amino)acetate is a chemical compound with the linear formula C15H21NO3 . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of Ethyl ((4-tert-butylbenzoyl)amino)acetate is represented by the linear formula C15H21NO3 . It has a molecular weight of 263.34 .


Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl ((4-tert-butylbenzoyl)amino)acetate are not available as Sigma-Aldrich does not collect analytical data for this product .

Scientific Research Applications

Synthesis and Characterization

  • The compound has been involved in synthesis studies, leading to the development of new molecules with potential biological activities. For example, research on similar compounds has focused on their synthesis, characterization through spectroscopic methods, and single crystal XRD analysis, demonstrating their utility in creating novel structures with potential applications in medicinal chemistry and material science (Sanjeevarayappa, Iyengar, Kumar, Suchetan, 2015).

Biological Evaluation

Antimicrobial Activities

  • New derivatives, including those with modifications on the piperazine ring, have been synthesized and screened for antimicrobial activity. This indicates the role of ethyl 4-(4-tert-butylbenzoyl)-1-piperazinecarboxylate derivatives in developing new antimicrobial agents (Patel, Agravat, Shaikh, 2011).

Chemical Analysis and Structural Elucidation

  • The compound and its derivatives have been subjects of detailed chemical analysis, including crystal structure determination, to understand their molecular conformations and interactions. These studies are crucial for the design of molecules with desired physical and chemical properties (Mamat, Flemming, Köckerling, 2012).

Development of Novel Synthetic Routes

  • Research has also focused on developing novel synthetic routes for producing ethyl 4-(4-tert-butylbenzoyl)-1-piperazinecarboxylate and its analogs. These studies are essential for optimizing the synthesis of such compounds, making them more accessible for further research and application (Gueret, Pélinski, Bousquet, Sauthier, Ferey, Bigot, 2020).

Safety and Hazards

Sigma-Aldrich sells Ethyl ((4-tert-butylbenzoyl)amino)acetate as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

Properties

IUPAC Name

ethyl 4-(4-tert-butylbenzoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-5-23-17(22)20-12-10-19(11-13-20)16(21)14-6-8-15(9-7-14)18(2,3)4/h6-9H,5,10-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJTABGTVLUREFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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